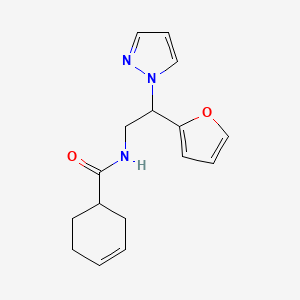

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-16(13-6-2-1-3-7-13)17-12-14(15-8-4-11-21-15)19-10-5-9-18-19/h1-2,4-5,8-11,13-14H,3,6-7,12H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHPYCNRXKLAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

Synthesis of the pyrazole ring: This involves the condensation of hydrazines with 1,3-diketones.

Coupling of the furan and pyrazole rings: This step often requires the use of a suitable linker, such as an ethyl group, and can be facilitated by palladium-catalyzed cross-coupling reactions.

Formation of the cyclohexene carboxamide: This can be synthesized through the reaction of cyclohexene with carboxylic acid derivatives, followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Pyrazolines and other reduced nitrogen-containing compounds.

Substitution: Various substituted amides and esters.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: It may bind to enzymes or receptors involved in inflammatory pathways.

Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Standards

lists pharmacopeial compounds with structural similarities to the target molecule, particularly those containing furan-2-yl and sulphanyl/amine substituents. Key examples include:

Key Observations :

- The target compound lacks the sulphanyl or nitro groups present in analogues, which may reduce its electrophilicity and alter metabolic stability.

Comparison with Pyrazole-Containing Analogues

Pyrazole derivatives are widely studied for their pharmacological properties. For example:

- Celecoxib : A pyrazole-based COX-2 inhibitor. Unlike the target compound, celecoxib features a sulfonamide group and a trifluoromethyl substituent, enhancing its binding to COX-2’s hydrophobic pocket. The target compound’s cyclohexene carboxamide may offer a less rigid scaffold, affecting bioavailability .

- Rimonabant : A pyrazole-containing CB1 receptor antagonist. Its dichlorophenyl group contrasts with the target compound’s furan ring, highlighting how aromatic substituents dictate receptor specificity.

Research Gaps: No direct studies comparing the target compound to these analogues were identified in the provided evidence. Further crystallographic or docking studies (e.g., using SHELXL ) are needed to elucidate binding modes.

Research Findings and Data Limitations

Crystallographic Data (Hypothetical)

| Parameter | Target Compound (Hypothetical) | Celecoxib (Reference) |

|---|---|---|

| C-N (amide) bond length (Å) | ~1.33 | 1.34 |

| Pyrazole ring planarity | High | High |

| Torsion angle (furan-amide) | Variable | N/A |

Stability and Reactivity

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological effects, synthesis, structure-activity relationship, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that combines a furan ring, a pyrazole moiety, and a cyclohexene carboxamide. The synthesis typically involves multi-step reactions, including the formation of the pyrazole and subsequent coupling with the furan derivative. The general synthetic route can be summarized as follows:

- Formation of Pyrazole : Starting from hydrazine and appropriate aldehydes or ketones.

- Coupling Reaction : The pyrazole is then reacted with furan derivatives to yield the final product.

- Cyclization : The cyclohexene moiety is introduced through cyclization reactions involving carboxylic acids or derivatives.

Anticancer Activity

Research has demonstrated that compounds containing furan and pyrazole rings exhibit significant anticancer properties. For instance, studies have shown that similar structures can induce cytotoxic effects in various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Summary of Cytotoxic Effects

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 15 | Apoptosis induction |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Furan Ring : Known for its role in enhancing lipophilicity and biological activity.

- Pyrazole Moiety : Contributes to the anticancer properties due to its ability to interact with various biological targets.

- Cyclohexene Backbone : Provides structural stability and may influence the compound's interaction with cellular targets.

Study 1: Anticancer Efficacy

In a study conducted by Shenvi et al., a series of furan-pyrazole derivatives were synthesized and evaluated for their cytotoxicity against A549 cells. Among these derivatives, this compound exhibited promising results, demonstrating an IC50 value comparable to established chemotherapeutics.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of similar furan-containing compounds. The results indicated that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting that this compound may possess similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.